molecular formula C10H9F3O2 B13619046 2-[4-(Trifluoromethoxy)phenyl]propanal

2-[4-(Trifluoromethoxy)phenyl]propanal

Cat. No.: B13619046
M. Wt: 218.17 g/mol
InChI Key: GQETUZKVBQSAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl-Substituted Propanal Scaffolds in Organic Synthesis

Aryl-substituted propanal scaffolds, particularly those with substitution at the α-position (the carbon adjacent to the aldehyde group), are highly valued intermediates in organic synthesis. hmdb.ca Their importance is pronounced in medicinal chemistry, where the 2-arylpropanal motif is a core component of many biologically active compounds. A notable example is their use as key intermediates in the synthesis of pharmaceuticals like the calcimimetic agent Cinacalcet, which underscores the industrial and therapeutic relevance of this molecular framework. nih.gov

The aldehyde functional group within this scaffold is exceptionally versatile, participating in a wide range of chemical reactions including oxidations to form carboxylic acids, reductions to produce alcohols, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. This reactivity allows chemists to elaborate the propanal structure into more complex derivatives, making it a powerful building block for constructing diverse molecular libraries. msu.edu

Role of Fluorinated Motifs, Specifically Trifluoromethoxy Groups, in Modulating Chemical Properties and Reactivity

The incorporation of fluorine-containing groups into organic molecules is a widely used strategy in drug design to enhance a compound's physicochemical and biological properties. nih.gov The trifluoromethoxy group (-OCF3) has gained significant attention for its unique combination of characteristics that distinguish it from other substituents, including the more common trifluoromethyl group (-CF3). bohrium.com

The -OCF3 group is strongly electron-withdrawing and possesses high metabolic stability, which can protect a drug candidate from rapid degradation in biological systems. bohrium.comwechemglobal.com Crucially, it significantly increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which can improve its absorption and distribution within the body. mdpi.com The trifluoromethoxy group often allows for the fine-tuning of a molecule's properties to optimize membrane permeability and bioavailability. mdpi.com These attributes make the -OCF3 moiety a highly desirable feature in the design of modern pharmaceuticals and agrochemicals. bohrium.com

Table 1: Comparison of Physicochemical Properties of Common Aromatic Substituents
SubstituentHansch Lipophilicity Parameter (π)Hammett Electronic Parameter (σp)
-H0.000.00
-CH30.56-0.17
-Cl0.710.23
-CF30.880.54
-OCF31.040.35

Overview of Contemporary Synthetic Challenges for α-Chiral Aldehydes

The synthesis of α-chiral aldehydes, where the stereocenter is directly adjacent to the aldehyde carbonyl, presents a significant challenge in organic chemistry. nih.govacs.org Aldehydes with an α-hydrogen are prone to enolization, a process that can lead to racemization (the conversion of a single enantiomer into an equal mixture of both enantiomers), thus erasing the carefully installed stereochemistry.

Achieving high levels of stereocontrol in the synthesis of these molecules is an intractable challenge that often requires sophisticated catalytic methods. nih.govacs.org Modern approaches increasingly rely on asymmetric catalysis, employing either chiral metal complexes or organocatalysts to guide the formation of the desired enantiomer with high selectivity. nih.gov The development of efficient and highly enantioselective methods for the synthesis of α-chiral aldehydes remains an active and important area of research, as these compounds are valuable precursors for a wide range of chiral molecules, including amino acids and natural products. nih.govacs.org

Contextualization of 2-[4-(Trifluoromethoxy)phenyl]propanal (B6265374) within Modern Synthetic Organic Chemistry

The compound this compound sits (B43327) at the intersection of the aforementioned areas of chemical interest. It is an aryl-substituted propanal, giving it the synthetic versatility of this class of compounds. It possesses an α-chiral center, placing it within the challenging but highly rewarding category of α-chiral aldehydes. Finally, it is substituted with a para-trifluoromethoxy group on the aromatic ring, a modern functional group used to imbue molecules with desirable pharmacokinetic properties.

This specific combination of structural features makes this compound a molecule of significant interest. It represents a synthetically challenging target whose preparation would require advanced asymmetric methods. Furthermore, its structure suggests potential utility as a building block for novel pharmaceuticals, leveraging the benefits of both the 2-arylpropanal scaffold and the trifluoromethoxy moiety.

Table 2: Physicochemical and Identification Data for this compound
PropertyValue
IUPAC Name This compound
CAS Number 84704-47-2
Molecular Formula C10H9F3O2
Molecular Weight 218.18 g/mol
MDL Number MFCD18909055
InChI Key GQETUZKVBQSAIA-UHFFFAOYSA-N

Research Objectives and Scope of Investigation for this compound

The primary objective of this investigation is to provide a focused analysis of the chemical compound this compound based on its constituent parts and the principles of modern organic synthesis. The scope of this article is strictly confined to the chemical nature of the compound and its context within synthetic chemistry.

The investigation will achieve this by:

Detailing the significance of the core 2-arylpropanal structure.

Elucidating the role of the trifluoromethoxy substituent in modifying molecular properties.

Summarizing the synthetic hurdles associated with its α-chiral aldehyde nature.

Positioning the molecule as a representative target for contemporary synthetic strategies.

This article will not discuss biological applications, dosage, or safety information, adhering strictly to a fundamental chemical perspective.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]propanal

InChI

InChI=1S/C10H9F3O2/c1-7(6-14)8-2-4-9(5-3-8)15-10(11,12)13/h2-7H,1H3

InChI Key

GQETUZKVBQSAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 4 Trifluoromethoxy Phenyl Propanal

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.indeanfrancispress.com It involves deconstructing the target molecule through a series of imaginary steps, known as disconnections, to arrive at simpler, commercially available starting materials. bluffton.eduresearchgate.net

For 2-[4-(trifluoromethoxy)phenyl]propanal (B6265374), the analysis focuses on the formation of the chiral center alpha to the aldehyde, the introduction of the substituted phenyl ring, and the generation of the aldehyde functional group.

Carbon-Carbon Bond Formations Leading to the α-Chiral Center

The key challenge in synthesizing this compound is the construction of the carbon-carbon bond that creates the α-chiral center. Several retrosynthetic disconnections can be considered for this purpose.

α-Alkylation Approach: A primary disconnection is at the Cα-aryl bond. This strategy involves the alkylation of a propanal enolate equivalent with an electrophilic 4-(trifluoromethoxy)phenyl species. Alternatively, a nucleophilic 4-(trifluoromethoxy)phenyl organometallic reagent could be coupled with a propanal derivative possessing a leaving group at the α-position.

Aldol-Type Disconnection: An aldol (B89426) disconnection strategy breaks the bond between the α and β carbons of the propanal side chain. fiveable.melibretexts.org This would involve a reaction between a 4-(trifluoromethoxy)benzaldehyde (B1346576) and an ethyl-derived nucleophile, followed by subsequent transformations.

Grignard Addition: Another approach involves disconnecting the Cα-C(H)O bond, suggesting the addition of a methyl Grignard reagent to a glyoxal (B1671930) derivative of 4-(trifluoromethoxy)benzene, followed by oxidation. A more viable Grignard-based disconnection is at the Cα-aryl bond, where a 1-(4-(trifluoromethoxy)phenyl)ethyl Grignard reagent reacts with a formylating agent. fiveable.mealevelchemistry.co.uk

These disconnections lead to a variety of potential starting materials and reaction types, as summarized in the table below.

Disconnection StrategyPrecursor 1 (Nucleophile)Precursor 2 (Electrophile)Implied Reaction Type
α-AlkylationPropanal enolate equivalent4-(Trifluoromethoxy)phenyl halide with catalystCross-Coupling Reaction
α-Alkylation4-(Trifluoromethoxy)phenyl organometallic2-HalopropanalNucleophilic Substitution
Grignard Approach1-(4-(Trifluoromethoxy)phenyl)ethylmagnesium bromideFormylating agent (e.g., ethyl formate)Grignard Reaction

Introduction of the 4-(Trifluoromethoxy)phenyl Moiety

The introduction of the 4-(trifluoromethoxy)phenyl group is a critical step that can be achieved at various stages of the synthesis. The strategy chosen often depends on the availability and reactivity of the starting materials.

Starting with a Pre-functionalized Arene: The most direct approach begins with a commercially available compound that already contains the desired substituted ring, such as 4-(trifluoromethoxy)benzene, 4-(trifluoromethoxy)aniline, or 4-(trifluoromethoxy)phenol. guidechem.comnih.govdrugbank.com The propanal side chain is then constructed upon this aromatic core through reactions like Friedel-Crafts acylation followed by reduction and modification.

Cross-Coupling Reactions: Modern synthetic chemistry allows for the formation of the aryl-alkyl bond via powerful cross-coupling reactions. For instance, a Suzuki coupling could be envisioned between 4-(trifluoromethoxy)phenylboronic acid and a suitable 2-halopropanal derivative. Similarly, a Heck coupling could be employed, as demonstrated in the synthesis of the related compound 3-(3-trifluoromethylphenyl)propanal, which utilizes a palladium-catalyzed reaction between an aryl bromide and an acrolein derivative. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific substitution pattern due to the electronic properties of the trifluoromethoxy group, SNAr could be a possibility if the ring were further activated with strongly electron-withdrawing groups.

Aldehyde Functional Group Introduction

The aldehyde functional group is often introduced late in the synthesis via a Functional Group Interconversion (FGI). youtube.com This avoids subjecting the sensitive aldehyde to harsh conditions that might be required in earlier steps.

Oxidation of a Primary Alcohol: A common retrosynthetic step is the conversion of the aldehyde to a primary alcohol. This implies that 2-[4-(trifluoromethoxy)phenyl]propan-1-ol could be a key intermediate, which would be oxidized to the target aldehyde in the final synthetic step.

Reduction of a Carboxylic Acid Derivative: The aldehyde can be retrosynthetically derived from a carboxylic acid or one of its more reactive derivatives. vedantu.com This leads to precursors such as 2-[4-(trifluoromethoxy)phenyl]propanoic acid, its corresponding ester, or acid chloride. jove.com

Reduction of a Nitrile: The aldehyde can also be accessed from a nitrile. The precursor in this case would be 2-[4-(trifluoromethoxy)phenyl]propanenitrile, which can be prepared from the corresponding benzyl (B1604629) halide. google.com

Classical and Modern Synthetic Approaches to 2-Arylpropanals

The forward synthesis of this compound can be accomplished through various classical and modern methods, primarily involving direct formylation strategies or transformations from carboxylic acid derivatives.

Direct Formylation Strategies

Direct formylation involves the introduction of a formyl group (-CHO) onto a substrate. wikipedia.org While classical formylation reactions like the Gattermann-Koch or Vilsmeier-Haack reactions are highly effective for introducing an aldehyde directly onto an aromatic ring, they are not suitable for creating the 2-arylpropanal structure in a single step from the arene. purechemistry.orggoogle.com

However, a related strategy, hydroformylation, could be employed. This would involve the reaction of a 1-(4-(trifluoromethoxy)phenyl)ethene precursor with carbon monoxide and hydrogen in the presence of a suitable catalyst. The regioselectivity of this reaction would be a critical factor in obtaining the desired branched aldehyde over the linear isomer.

Transformations from Carboxylic Acid Derivatives

A more versatile and widely used approach to 2-arylpropanals involves the partial reduction of corresponding carboxylic acid derivatives. This strategy typically begins with 2-[4-(trifluoromethoxy)phenyl]propanoic acid, which can be synthesized through various established methods.

From Acid Chlorides (Rosenmund Reduction): The carboxylic acid can be converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-[4-(trifluoromethoxy)phenyl]propanoyl chloride can then be subjected to the Rosenmund reduction. This reaction involves catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd on BaSO₄), which selectively reduces the acid chloride to the aldehyde without further reduction to the alcohol.

From Esters: The carboxylic acid can be esterified, for example, to its methyl or ethyl ester. This ester can then be reduced to the aldehyde using a sterically hindered reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, effectively converting the ester to the aldehyde while minimizing over-reduction to the primary alcohol. jove.com This method has been successfully applied in the synthesis of structurally similar aldehydes. nih.gov

From Nitriles: An alternative route begins with the synthesis of 2-[4-(trifluoromethoxy)phenyl]propanenitrile. This can be achieved by the reaction of a 1-(1-haloethyl)-4-(trifluoromethoxy)benzene with a cyanide salt. The nitrile is then partially reduced, typically with DIBAL-H, which upon aqueous workup, hydrolyzes the intermediate imine to the desired aldehyde.

From Carboxylic Acids (Direct Reduction): Modern methodologies have been developed for the direct, chemoselective reduction of carboxylic acids to aldehydes. These methods often employ specialized catalysts and reducing agents, such as certain silanes in the presence of a nickel catalyst, which can prevent over-reduction to the alcohol. organic-chemistry.org

The following table summarizes these common transformations.

Starting MaterialKey Reagent(s)Reaction Name/TypeProduct
2-[4-(trifluoromethoxy)phenyl]propanoyl chlorideH₂, Pd/BaSO₄, quinoline-sulfurRosenmund ReductionThis compound
Methyl 2-[4-(trifluoromethoxy)phenyl]propanoate1. DIBAL-H, -78 °C; 2. H₂OEster ReductionThis compound
2-[4-(trifluoromethoxy)phenyl]propanenitrile1. DIBAL-H; 2. H₂ONitrile ReductionThis compound
2-[4-(trifluoromethoxy)phenyl]propanoic acidDiphenylsilane, Ni catalystDirect Acid ReductionThis compound

Olefin Functionalization Pathways

Olefin functionalization presents a direct and atom-economical approach to introduce the propanal moiety onto the 4-(trifluoromethoxy)phenyl scaffold. Key methodologies in this category include hydroformylation and Wacker-type oxidation of suitable olefin precursors.

Hydroformylation of 4-(Trifluoromethoxy)styrene:

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, 4-(trifluoromethoxy)styrene serves as the logical starting material. The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. The regioselectivity of the hydroformylation is a critical aspect, as it can lead to either the desired branched aldehyde (2-arylpropanal) or the linear isomer (3-arylpropanal).

The choice of ligands on the metal catalyst plays a crucial role in directing the regioselectivity. Bulky phosphine (B1218219) or phosphite (B83602) ligands are often employed to favor the formation of the linear aldehyde. However, for the synthesis of 2-arylpropanals, ligands that favor the formation of the branched isomer are required. For styrene (B11656) derivatives, achieving high branched-to-linear ratios (b:l) can be challenging, but specific ligand systems have been developed to enhance the selectivity for the branched product.

A hypothetical rhodium-catalyzed hydroformylation of 4-(trifluoromethoxy)styrene is presented below:

EntryCatalystLigandSolventTemp (°C)Pressure (bar, CO/H₂)b:l ratioYield (%)
1[Rh(CO)₂acac]PPh₃Toluene8020 (1:1)5:185
2[Rh(CO)₂acac]BISBIToluene6010 (1:1)>95:592
3Co₂(CO)₈-Dioxane120100 (1:1)3:178

This is a hypothetical data table based on typical results for similar reactions.

Wacker-Type Oxidation of 4-(Trifluoromethoxy)allylbenzene:

The Wacker oxidation traditionally refers to the palladium-catalyzed oxidation of ethylene (B1197577) to acetaldehyde. This methodology can be extended to the oxidation of terminal olefins to methyl ketones. To synthesize this compound, a Wacker-type oxidation of 4-(trifluoromethoxy)allylbenzene could be envisioned. This reaction would involve the oxidation of the terminal double bond of the allyl group to an aldehyde.

The standard Wacker process (PdCl₂/CuCl₂/O₂) typically yields methyl ketones. However, modifications to the catalytic system and reaction conditions can influence the regioselectivity and lead to the formation of aldehydes. The use of specific ligand systems and co-oxidants can promote the formation of the aldehyde product.

A potential synthetic route via Wacker-type oxidation is illustrated below:

EntryCatalystCo-oxidantSolventTemp (°C)ProductYield (%)
1PdCl₂(MeCN)₂CuCl₂/O₂DMF/H₂O701-[4-(Trifluoromethoxy)phenyl]propan-2-one88
2Pd(OAc)₂Benzoquinonet-BuOH/H₂O50This compound65
3[Pd(IMes)(OAc)₂]O₂Toluene80This compound72

This is a hypothetical data table based on typical results for similar reactions.

Asymmetric Synthesis of this compound

The development of asymmetric routes to this compound is of significant interest for the synthesis of enantiomerically pure compounds. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines and Brønsted acids are prominent classes of organocatalysts that can be employed for the enantioselective synthesis of α-aryl aldehydes.

Chiral Catalyst-Mediated Enantioselective Routes

Organocatalytic Approaches
Chiral Amine Catalysis

Chiral secondary amines can catalyze the asymmetric α-arylation of aldehydes. This approach typically involves the in-situ formation of a chiral enamine intermediate from the aldehyde and the chiral amine catalyst. The enamine then reacts with an electrophilic arylating agent, and subsequent hydrolysis releases the α-arylated aldehyde and regenerates the catalyst.

For the synthesis of this compound, propanal can be reacted with a suitable electrophilic source of the 4-(trifluoromethoxy)phenyl group in the presence of a chiral amine catalyst. Diaryliodonium salts or other hypervalent iodine reagents are often used as arylating agents in these reactions.

A representative reaction is shown below:

EntryCatalystArylating AgentBaseSolventTemp (°C)Yield (%)ee (%)
1(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine[4-(CF₃O)C₆H₄]₂I⁺BF₄⁻K₂CO₃CH₂Cl₂07592
2(S)-MacMillan's catalyst[4-(CF₃O)C₆H₄]₂I⁺OTf⁻DIPEAMeCN-208295
3(R)-Proline[4-(CF₃O)C₆H₄]I(OAc)₂NaOAcDMSO256888

This is a hypothetical data table based on typical results for similar reactions.

Chiral Brønsted Acid/Base Catalysis

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can catalyze a variety of enantioselective transformations. In the context of synthesizing this compound, a chiral phosphoric acid could catalyze the asymmetric addition of a nucleophile to an electrophile containing the 4-(trifluoromethoxy)phenyl moiety, or vice versa.

For instance, a chiral phosphoric acid could activate an imine derived from propanal, facilitating an enantioselective Friedel-Crafts type reaction with 4-(trifluoromethoxy)benzene. Alternatively, a chiral conjugate base could deprotonate propanal to form a chiral enolate, which could then react with an electrophilic 4-(trifluoromethoxy)phenyl source.

EntryCatalystReactant 1Reactant 2SolventTemp (°C)Yield (%)ee (%)
1(R)-TRIPPropanalN-(4-(Trifluoromethoxy)benzylidene)anilineToluene-407890
2(S)-SPINOL Phosphoric Acid4-(Trifluoromethoxy)phenolPropenalDioxane08594
3Chiral Thiourea (B124793)Propanal1-(2-Nitrovinyl)-4-(trifluoromethoxy)benzeneCH₂Cl₂-208891

This is a hypothetical data table based on typical results for similar reactions.

Transition metal catalysis offers a highly versatile and efficient platform for asymmetric C-C bond formation. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of the reaction.

One prominent strategy is the asymmetric α-arylation of aldehydes. This can be achieved through the reaction of an enolate or its equivalent with an aryl halide or triflate in the presence of a chiral palladium, nickel, or copper catalyst. For the synthesis of this compound, the enolate of propanal could be coupled with 1-bromo-4-(trifluoromethoxy)benzene. The choice of the chiral ligand is critical for achieving high enantioselectivity.

EntryMetalLigandArylating AgentBaseSolventTemp (°C)Yield (%)ee (%)
1Pd(OAc)₂(R)-BINAP1-Bromo-4-(trifluoromethoxy)benzeneNaOt-BuToluene808593
2NiCl₂(dme)(S,S)-Ph-BOX1-Iodo-4-(trifluoromethoxy)benzeneK₃PO₄Dioxane607991
3CuI(R)-SEGPHOS1-Bromo-4-(trifluoromethoxy)benzeneCs₂CO₃DMF1008896

This is a hypothetical data table based on typical results for similar reactions.

Transition Metal Catalysis for Asymmetric Transformations
Asymmetric Hydroformylation Methodologies

Asymmetric hydroformylation of 4-(trifluoromethoxy)styrene presents a direct and atom-economical route to this compound. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the styrene derivative, catalyzed by a chiral transition metal complex, typically rhodium. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Rhodium complexes with chiral diphosphine or diphosphite ligands have been extensively studied for the asymmetric hydroformylation of styrene and its derivatives. rsc.org For electron-deficient styrenes, such as 4-(trifluoromethoxy)styrene, the electronic properties of the substrate can influence both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity of the reaction. Research on the hydroformylation of styrene derivatives has shown that high regioselectivity for the branched aldehyde, 2-phenylpropanal, can be achieved with various chiral diphosphite ligands under mild conditions (25–40 °C, 9 bar of CO/H2). rsc.org

While specific data for the asymmetric hydroformylation of 4-(trifluoromethoxy)styrene is not extensively reported, analogous reactions with other substituted styrenes provide insight into potential catalyst systems and outcomes. The use of ligands from the (R,S)-BINAPHOS family in rhodium-catalyzed asymmetric hydroformylation has shown high enantioselectivities for various olefins. nih.gov

Table 1: Potential Catalyst Systems for Asymmetric Hydroformylation of 4-(Trifluoromethoxy)styrene

Catalyst System Ligand Type Expected Outcome
Rh(I)/Chiral Diphosphite Diphosphite High regioselectivity for the branched aldehyde.

Note: The data in this table is extrapolated from studies on similar styrene derivatives and represents expected outcomes.

Asymmetric Allylation/Alkylation Reactions

Asymmetric allylation and alkylation reactions provide alternative pathways to chiral 2-arylpropanals. In an asymmetric allylation approach, 4-(trifluoromethoxy)benzaldehyde could be reacted with an allylating agent in the presence of a chiral catalyst to form a homoallylic alcohol. Subsequent oxidation would then yield the desired aldehyde. Quantum chemical studies on the asymmetric allylation of benzaldehyde (B42025) using chiral allylboronates have shown that a six-membered ring chair-like transition state is favored, leading to the formation of the (R)-secondary alcohol. nih.gov

Asymmetric alkylation of a suitable precursor, such as a derivative of 4-(trifluoromethoxy)phenylacetic acid, offers another route. The use of chiral auxiliaries in these alkylation reactions can effectively control the stereochemistry of the newly formed chiral center.

Asymmetric Conjugate Additions

The synthesis of chiral aldehydes through asymmetric conjugate additions has been demonstrated using bifunctional organocatalysis with cinchona alkaloids. nih.gov This methodology could potentially be applied to the synthesis of this compound by the conjugate addition of a suitable nucleophile to a pro-chiral α,β-unsaturated precursor derived from 4-(trifluoromethoxy)benzaldehyde. The development of copper-catalyzed asymmetric conjugate addition of alkylzirconium nucleophiles to α,β-unsaturated ketones has also been explored, with modified phosphoramidite (B1245037) ligands showing success in achieving high enantioselectivity. researchgate.net

Biocatalytic Pathways for Stereoselective Formation

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Enzymatic reductions and dynamic kinetic resolutions are particularly relevant for the preparation of this compound.

Enzymatic Reductions of Precursors

Ene-reductases have been successfully employed for the bioreduction of α-methylcinnamaldehyde derivatives to produce non-racemic α-methyldihydrocinnamaldehydes. researchgate.net Specifically, the old-yellow-enzyme (OYE) homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato have been shown to produce (R)-enantiomers, while other ene-reductases can furnish the (S)-aldehydes with high enantiomeric excess (up to 97% ee). researchgate.net This methodology could be directly applicable to the reduction of 2-[4-(trifluoromethoxy)phenyl]propenal to yield the target compound. The stereochemical outcome can be influenced by the choice of enzyme and reaction conditions, such as the use of co-solvents. researchgate.net

Table 2: Ene-Reductases for the Asymmetric Reduction of α-Methylcinnamaldehyde Derivatives

Enzyme Organism Product Enantiomer Max. Enantiomeric Excess (ee)
YqjM Bacillus subtilis (R) -
OPR1 Tomato (R) 53%
OPR3 Tomato (S) up to 97%
NCR Zymomonas mobilis (S) -

Source: Adapted from research on α-methylcinnamaldehyde derivatives. researchgate.net

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. This approach has been successfully applied to the synthesis of (2S)-2-arylpropanols from their corresponding aldehydes using horse liver alcohol dehydrogenase (HLADH). rsc.orgrsc.org The process involves the enzymatic reduction of one enantiomer of the aldehyde while the unreacted enantiomer is continuously racemized, for example, through a base-catalyzed keto-enol tautomerism. rsc.org This chemoenzymatic DKR could be adapted for the production of enantiopure 2-[4-(trifluoromethoxy)phenyl]propanol, which can then be oxidized to the desired aldehyde.

Furthermore, a tandem chemoenzymatic process combining hydroformylation of styrene with an enzymatic dynamic kinetic resolution has been developed, leading to (S)-2-phenylpropanol with high conversion and enantiomeric ratio. researchgate.net This one-pot reaction demonstrates the potential for highly efficient and selective synthesis of chiral 2-arylpropanols.

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a derivative of 4-(trifluoromethoxy)phenylacetic acid. blogspot.comyoutube.com Subsequent diastereoselective alkylation with a methylating agent would introduce the α-methyl group with a high degree of stereocontrol. The stereoselectivity is governed by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. blogspot.com Following the alkylation step, the chiral auxiliary can be cleaved to afford the desired chiral carboxylic acid, which can then be reduced to the target aldehyde. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also been shown to be highly effective in aldol and Michael addition reactions. scielo.org.mx

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Type Key Applications
Evans Oxazolidinones Oxazolidinone Asymmetric alkylations, aldol reactions
Thiazolidinethiones Sulfur-based Aldol reactions, Michael additions
Camphorsultam Sultam Various asymmetric transformations

Substrate-Controlled Diastereoselective Syntheses

Substrate-controlled diastereoselective methods offer a powerful approach to establishing the stereochemistry at the α-position of 2-aryl propanals. These strategies typically involve the temporary attachment of a chiral auxiliary to a precursor molecule, which directs the stereochemical outcome of a subsequent bond-forming reaction.

A plausible and well-precedented strategy for the synthesis of this compound involves the use of chiral oxazolidinone auxiliaries, as popularized by David A. Evans. wikipedia.orgsantiago-lab.com This method relies on the diastereoselective alkylation of an N-acyl oxazolidinone. The synthesis would commence with 4-(trifluoromethoxy)phenylacetic acid, which is coupled to a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Another effective class of chiral auxiliaries for this purpose are pseudoephedrine and its derivatives, such as pseudoephenamine. nih.govharvard.edu Amides derived from pseudoephedrine and 4-(trifluoromethoxy)phenylacetic acid can be deprotonated to form a chelated enolate. The stereochemical outcome of the subsequent alkylation is directed by the chiral scaffold of the auxiliary. nih.gov These reactions are known to proceed with high yields and excellent diastereoselectivities. nih.govharvard.edu Cleavage of the auxiliary can be achieved under various conditions to afford the corresponding carboxylic acid, which can then be converted to the desired propanal.

Table 1: Representative Diastereoselectivities in Chiral Auxiliary-Controlled Alkylations of Phenylacetic Acid Derivatives
Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans OxazolidinoneAllyl Iodide98:2Not Reported
PseudoephenamineMethyl Iodide≥99:195
PseudoephenamineEthyl Iodide≥99:196
PseudoephenaminePropyl Iodide≥99:194

Incorporating the Trifluoromethoxy Group: Specialized Fluorination Strategies

The introduction of the trifluoromethoxy (OCF3) group onto an aromatic ring is a non-trivial synthetic step due to the unique electronic properties of this moiety. nih.govnih.govrsc.org Several specialized strategies have been developed to achieve this transformation.

Trifluoromethoxylation of Precursors

One major approach involves the direct trifluoromethoxylation of a suitable precursor, typically a phenol. For the synthesis of this compound, this would entail the trifluoromethoxylation of a 4-hydroxyphenylpropanal derivative. A variety of reagents and methods have been developed for this purpose.

Traditional methods often involve harsh conditions and toxic reagents. nih.gov More contemporary approaches utilize electrophilic trifluoromethylating agents or radical-based methods. For instance, the direct O-trifluoromethylation of phenols can be achieved using hypervalent iodine reagents. However, these methods can be expensive.

Table 2: Selected Methods for the Trifluoromethoxylation of Phenolic Precursors
MethodReagentsGeneral Yield Range (%)
Oxidative Desulfurization-Fluorination of XanthatesPyridine-HF, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH)Good to Excellent
Silver-Mediated O-TrifluoromethylationTMSCF3, Selectfluor®, N-fluorobenzenesulfonimide (NFSI), AgOTf42-77

Rearrangement Reactions Involving OCF3 Migration

An elegant and increasingly utilized strategy for the synthesis of trifluoromethoxylated arenes involves rearrangement reactions where an OCF3 group migrates from a heteroatom to the aromatic ring. nih.govnih.gov A notable example is the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration. nih.gov

This protocol allows for the synthesis of ortho-OCF3 aniline (B41778) derivatives. nih.gov While this specific substitution pattern is not what is required for this compound, the principle of a rearrangement-based introduction of the trifluoromethoxy group is a significant advancement in the field. The development of analogous rearrangement strategies that could lead to para-substituted products would be of considerable interest for the synthesis of the target compound. These methods are often scalable, operationally simple, and tolerate a range of functional groups. nih.govnih.gov

Comparative Analysis of Synthetic Efficiency and Stereocontrol

The synthesis of enantiomerically enriched this compound can be approached in two general ways, each with its own advantages and disadvantages regarding efficiency and stereocontrol.

Route A: Early Introduction of the Trifluoromethoxy Group

In this approach, the trifluoromethoxy group is installed on the aromatic ring at an early stage of the synthesis. For example, 4-(trifluoromethoxy)phenylacetic acid would be used as the starting material. The key stereocenter would then be introduced via a substrate-controlled diastereoselective alkylation using a chiral auxiliary, as described in section 2.3.3.

Efficiency: This route is potentially more convergent. The key chiral-introducing step is performed on a substrate that already contains the desired trifluoromethoxy group.

Stereocontrol: The stereocontrol is heavily reliant on the effectiveness of the chosen chiral auxiliary. As shown in Table 1, very high diastereoselectivities can often be achieved with auxiliaries like Evans oxazolidinones or pseudoephenamine. williams.edunih.gov The predictability and reliability of these methods are major advantages.

Route B: Late-Stage Trifluoromethoxylation

Alternatively, the chiral center can be established first on a precursor molecule, such as 2-(4-hydroxyphenyl)propanoic acid, which can be synthesized via asymmetric methods. nih.gov The trifluoromethoxy group would then be introduced in a later step by one of the fluorination strategies discussed in section 2.4.1.

Stereocontrol: The initial asymmetric synthesis of 2-(4-hydroxyphenyl)propanoic acid would determine the enantiomeric purity of the final product. The subsequent fluorination steps would need to be compatible with the existing stereocenter to avoid racemization.

Comparison:

FeatureRoute A (Early OCF3 Introduction)Route B (Late-Stage OCF3 Introduction)
Key Challenge Synthesis of 4-(trifluoromethoxy)phenylacetic acidCompatibility of trifluoromethoxylation with the chiral center
Stereocontrol High, predictable diastereoselectivity from chiral auxiliaryDependent on the initial asymmetric synthesis
Convergence More convergentLess convergent, potentially more steps
Overall Yield Potentially higher due to fewer stepsMay be lower due to additional steps and variable fluorination yields

Reactivity and Chemical Transformations of 2 4 Trifluoromethoxy Phenyl Propanal

Aldehyde Functional Group Reactivity

The reactivity of 2-[4-(trifluoromethoxy)phenyl]propanal (B6265374) is centered on its aldehyde group. The carbonyl carbon is sp² hybridized and has a trigonal planar geometry. libretexts.org Nucleophilic addition is the most significant reaction class for this functional group, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This attack leads to the rehybridization of the carbon from sp² to sp³, resulting in a tetrahedral intermediate. byjus.comlibretexts.org The presence of an α-hydrogen also allows for enolate formation under basic conditions, opening pathways to reactions like the aldol (B89426) condensation.

Nucleophilic addition reactions are fundamental to the chemistry of this compound, enabling the conversion of the aldehyde into a diverse range of other functional groups and molecular scaffolds.

The aldol condensation is a key carbon-carbon bond-forming reaction for aldehydes possessing at least one α-hydrogen, such as this compound. Under basic conditions, a catalytic amount of base abstracts an α-hydrogen to form a resonance-stabilized enolate. magritek.comthermofisher.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule. thermofisher.com The initial product is a β-hydroxy aldehyde, known as an aldol adduct. This adduct can subsequently undergo dehydration, typically upon heating or under acidic/basic conditions, to yield a more stable α,β-unsaturated aldehyde. magritek.com

In a self-condensation reaction, two molecules of this compound would react to form 3-hydroxy-2-methyl-2,4-bis[4-(trifluoromethoxy)phenyl]pentanal, which could then dehydrate. More commonly, crossed-aldol condensations are employed where this compound reacts with a different carbonyl partner. researchgate.net For instance, reaction with propanal in the presence of a base would yield a mixture of aldol products, including the crossed-product 3-hydroxy-2-methyl-4-[4-(trifluoromethoxy)phenyl]pentanal. researchgate.netyoutube.com

Reactant 2Initial Aldol AdductFinal Condensation Product
This compound (Self-condensation)3-hydroxy-2-methyl-2,4-bis[4-(trifluoromethoxy)phenyl]pentanal2-methyl-2,4-bis[4-(trifluoromethoxy)phenyl]pent-3-enal
Propanal (Crossed-condensation)3-hydroxy-2-methyl-4-[4-(trifluoromethoxy)phenyl]pentanal2-methyl-4-[4-(trifluoromethoxy)phenyl]pent-2-enal
Acetone (Crossed-condensation)4-hydroxy-4-methyl-3-[4-(trifluoromethoxy)phenyl]pentan-2-one4-methyl-3-[4-(trifluoromethoxy)phenyl]pent-3-en-2-one

The conversion of aldehydes to alkenes is a cornerstone of organic synthesis, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being two of the most powerful methods for this transformation. Both involve the reaction of the aldehyde with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphorus ylide (or Wittig reagent), typically generated by treating a triphenylphosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides generally yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide. wikipedia.org This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. nrochemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is that its byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during workup. wikipedia.orgalfa-chemistry.com

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus Ylide (from Phosphonium Salt)Phosphonate Carbanion (from Phosphonate Ester)
Typical Product (Z)-alkene (with non-stabilized ylides) or (E)-alkene (with stabilized ylides) organic-chemistry.org(E)-alkene (highly selective) wikipedia.orgorganic-chemistry.org
Byproduct Triphenylphosphine oxide (often requires chromatography for removal)Dialkyl phosphate salt (water-soluble, easily removed by extraction) alfa-chemistry.com
Reactivity Ylides are less nucleophilic but more basicCarbanions are more nucleophilic and can react with hindered ketones wikipedia.orgalfa-chemistry.com

The Strecker synthesis provides a direct route to α-amino acids from aldehydes. wikipedia.orgchemeurope.com The reaction involves treating the aldehyde with a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride) and a cyanide source (e.g., potassium cyanide). chemeurope.commasterorganicchemistry.com The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the corresponding α-amino acid. masterorganicchemistry.com

Applying this synthesis to this compound would produce the novel amino acid, 3-[4-(trifluoromethoxy)phenyl]alanine, after the two-step sequence.

StepReactantsProduct
1. Aminonitrile FormationThis compound, NH₄Cl, KCN2-amino-3-[4-(trifluoromethoxy)phenyl]butanenitrile
2. Nitrile Hydrolysis2-amino-3-[4-(trifluoromethoxy)phenyl]butanenitrile, H₃O⁺, heat3-[4-(Trifluoromethoxy)phenyl]alanine

Aldehydes are readily reduced to primary alcohols. The reduction of this compound yields 2-[4-(trifluoromethoxy)phenyl]propan-1-ol. This transformation can be achieved using a variety of reducing agents.

For laboratory-scale synthesis, sodium borohydride (B1222165) (NaBH₄) is a common choice due to its selectivity for aldehydes and ketones and its compatibility with alcoholic solvents. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but reacts violently with protic solvents and requires anhydrous conditions. Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, is another effective method, particularly for industrial-scale processes.

Reducing AgentTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to room temp.2-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup2-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, Pd/C or PtO₂, Ethanol or Ethyl Acetate2-[4-(Trifluoromethoxy)phenyl]propan-1-ol

The aldehyde group can be easily oxidized to a carboxylic acid functional group. The oxidation of this compound results in the formation of 2-[4-(trifluoromethoxy)phenyl]propanoic acid. A range of oxidizing agents can accomplish this transformation, varying in strength and reaction conditions.

Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇) are effective for this purpose. physicsandmathstutor.com The progress of these reactions is often visually apparent; the purple color of permanganate or the orange color of dichromate disappears as the oxidant is consumed. physicsandmathstutor.com More specialized and milder chromium(VI) reagents, such as tripropylammonium (B8586437) fluorochromate (TriPAFC), have also been developed for the efficient oxidation of organic substrates under specific conditions. orientjchem.org

Oxidizing AgentTypical ConditionsProduct
Potassium Dichromate (K₂Cr₂O₇)H₂SO₄ (aq), heat under reflux physicsandmathstutor.com2-[4-(Trifluoromethoxy)phenyl]propanoic acid
Potassium Permanganate (KMnO₄)Basic solution, heat; followed by acidification2-[4-(Trifluoromethoxy)phenyl]propanoic acid
Tripropylammonium Fluorochromate (TriPAFC)Acetic acid-water, perchloric acid orientjchem.org2-[4-(Trifluoromethoxy)phenyl]propanoic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to room temp.2-[4-(Trifluoromethoxy)phenyl]propanoic acid

Nucleophilic Additions

α-Chiral Center Reactivity and Derivatization

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is a stereocenter. Reactions involving this position can be manipulated to control stereochemistry, leading to the synthesis of specific enantiomers or diastereomers of derivative compounds.

The development of methods for the enantioselective synthesis of molecules with α-quaternary stereocenters is a significant area of research. nih.govunc.edu For α-chiral aldehydes, stereoselective derivatization allows for the introduction of new substituents at the α-position with control over the spatial arrangement. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. rsc.orgnih.gov

For instance, organocatalytic enantioselective α-halogenation or α-alkylation reactions can be employed. nih.gov These reactions proceed through the formation of an enamine or enolate intermediate, and the facial selectivity of the subsequent attack by an electrophile is directed by the chiral catalyst. nih.gov Such methodologies could be applied to this compound to synthesize a range of optically active molecules. nih.govacs.org

Reaction TypeReagents/CatalystPotential Product Stereochemistry
α-Alkylation Alkyl halide (e.g., CH₃I), Chiral Phase-Transfer Catalyst(R)- or (S)-2-methyl-2-[4-(trifluoromethoxy)phenyl]propanal
α-Fluorination Electrophilic fluorine source (e.g., NFSI), Chiral Organocatalyst (e.g., a proline derivative)(R)- or (S)-2-fluoro-2-[4-(trifluoromethoxy)phenyl]propanal
Aldol Addition Another carbonyl compound (e.g., acetone), Chiral Lewis acid catalystSyn- or Anti-diastereomer of the corresponding aldol adduct
Mannich Reaction Formaldehyde, Secondary amine, Chiral Brønsted acid catalystEnantiomerically enriched β-amino aldehyde

This table illustrates potential stereoselective derivatizations at the α-chiral center of this compound, based on established synthetic methodologies for α-chiral aldehydes.

The α-hydrogen in this compound is acidic due to its proximity to the electron-withdrawing carbonyl group. In the presence of a base or acid, this proton can be abstracted to form a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to racemization or epimerization at the α-center.

This process is a key consideration in reactions involving α-chiral aldehydes, as conditions that promote enolization can lead to a loss of stereochemical integrity. The mechanism for base-catalyzed epimerization involves the formation of an achiral enolate, which upon protonation regenerates the aldehyde as a racemic mixture of its two enantiomers. A similar outcome can occur under acidic conditions via an enol intermediate. Studies on related carbonyl compounds have confirmed that epimerization often proceeds through an acyclic unsaturated intermediate formed via enolation. nih.gov

Reactivity of the 4-(Trifluoromethoxy)phenyl Moiety

The aromatic ring of the molecule, substituted with a trifluoromethoxy group, also undergoes characteristic chemical transformations. The electronic properties of the -OCF₃ group significantly influence the ring's reactivity towards both electrophiles and nucleophiles.

In electrophilic aromatic substitution (SEAr), substituents on the benzene (B151609) ring affect both the reaction rate and the position of the incoming electrophile. wikipedia.org The trifluoromethoxy (-OCF₃) group is generally considered a deactivating group due to the strong inductive electron-withdrawing effect of the highly electronegative fluorine atoms. youtube.comlibretexts.org This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. vanderbilt.edu

Despite its deactivating nature, the -OCF₃ group is an ortho, para-director. This is because the oxygen atom adjacent to the ring can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during ortho or para attack more effectively than the intermediate for meta attack. acs.org The positive charge in the ortho and para intermediates can be delocalized onto the oxygen atom, a stabilizing feature not possible in the meta intermediate.

Gas-phase studies on the reactivity of trifluoromethoxybenzene with charged electrophiles have provided specific data on this directing effect. acs.org

ReactionElectrophileProduct DistributionReference
Isopropylation i-C₃H₇⁺77% ortho, 12% meta, 11% para acs.org

This table shows the regioselectivity of a gas-phase electrophilic substitution on trifluoromethoxybenzene, demonstrating the strong preference for ortho and para substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult for simple benzene derivatives but is facilitated by the presence of strong electron-withdrawing groups on the ring. byjus.commasterorganicchemistry.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com

The trifluoromethoxy group, being strongly electron-withdrawing, would activate a benzene ring for SNAr, provided a suitable leaving group (such as a halide) is also present on the ring. masterorganicchemistry.com The activating effect is most pronounced when the electron-withdrawing group is located ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com While this compound itself does not have a leaving group on the aromatic ring, a derivative, such as 2-[2-chloro-4-(trifluoromethoxy)phenyl]propanal, would be a potential substrate for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Ring

Common palladium-catalyzed cross-coupling reactions applicable to such a system include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. researchgate.netrsc.orgrsc.org A hypothetical Suzuki coupling involving a derivative of this compound is presented in Table 1. The reaction would enable the introduction of a new aryl or vinyl group at the phenyl ring.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide or triflate with an alkene. nih.govmdpi.comnih.gov This could be used to introduce an alkenyl substituent onto the aromatic ring of the target molecule's derivative.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgnrochemistry.comlibretexts.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgprinceton.eduyoutube.com This would enable the introduction of various amino groups to the aromatic core.

Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling

EntryAryl Halide/TriflateBoronic Acid/EsterCatalyst SystemProduct
12-[4-(Trifluoromethoxy)phenyl-X]propanal (X=Br, I, OTf)Phenylboronic acidPd(PPh₃)₄, Base2-[4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl]propanal
22-[4-(Trifluoromethoxy)phenyl-X]propanal (X=Br, I, OTf)Vinylboronic acidPd(OAc)₂, Ligand, Base2-[4-(Trifluoromethoxy)-4'-vinylphenyl]propanal

This table is illustrative and based on general principles of the Suzuki-Miyaura coupling, as direct experimental data for this compound is not available.

Influence of Trifluoromethoxy Group on Ring Activation/Deactivation

The trifluoromethoxy (-OCF₃) group exerts a significant electronic influence on the aromatic ring, which in turn affects its reactivity in palladium-catalyzed cross-coupling reactions. The -OCF₃ group is generally considered to be a moderately deactivating group with a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. mdpi.comnih.govresearchgate.net However, it also possesses a weak electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom.

Despite being deactivating, the trifluoromethoxy group is an ortho, para-director for electrophilic aromatic substitution due to resonance stabilization of the intermediates. nih.govresearchgate.net In the context of cross-coupling reactions, the position of the leaving group (e.g., halide) on the ring is predetermined, but the electronic nature of the -OCF₃ group will still influence the reaction kinetics. The strong electron-withdrawing nature of the -OCF₃ group can increase the stability and lipophilicity of the parent molecule. mdpi.comnih.gov

Table 2: Electronic Properties of the Trifluoromethoxy Group

PropertyDescription
Inductive EffectStrongly electron-withdrawing (-I)
Resonance EffectWeakly electron-donating (+R)
Overall EffectDeactivating, electron-withdrawing
Directing Effectortho, para-directing

Tandem and Cascade Reactions Utilizing this compound

Tandem or cascade reactions are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. researchgate.netmdpi.comresearchgate.net These processes are highly efficient and can rapidly build molecular complexity. While no specific tandem or cascade reactions utilizing this compound have been documented in the literature, its structure suggests potential for such transformations.

A hypothetical cascade reaction could be initiated at the propanal functionality. For example, a Knoevenagel condensation of the aldehyde with a suitable active methylene (B1212753) compound could be followed by an intramolecular cyclization, such as a Michael addition or a Diels-Alder reaction, depending on the nature of the initial condensation partner. researchgate.net

Another possibility involves a tandem reaction that first modifies the aryl ring via a palladium-catalyzed cross-coupling, followed by a reaction of the newly introduced functional group with the propanal side chain. For instance, a Suzuki coupling to introduce an ortho-substituted vinyl group could potentially be followed by an intramolecular Heck reaction or other cyclization to form a polycyclic structure.

A process involving a Mizoroki-Heck cross-coupling followed by a hydrogenation reaction in a cascade process has been described for the synthesis of a similar compound, 3-(3-trifluoromethylphenyl)propanal. nih.gov This suggests that tandem processes involving transformations at both the aryl ring and side chain are feasible for this class of molecules. The development of such reactions for this compound would be a valuable contribution to synthetic methodology.

Mechanistic Investigations of Reactions Involving 2 4 Trifluoromethoxy Phenyl Propanal

Elucidation of Reaction Pathways

The formation and subsequent reactions of 2-[4-(trifluoromethoxy)phenyl]propanal (B6265374) are governed by the principles of asymmetric catalysis, where a chiral catalyst or reagent is used to favor the formation of one enantiomer over the other. Understanding the reaction pathways requires a detailed look at the catalytic cycles, transition states, and the specific roles of the chemical actors involved.

The most relevant catalytic cycle for the synthesis of this compound is the rhodium-catalyzed asymmetric hydroformylation of 4-(trifluoromethoxy)styrene. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the styrene (B11656) derivative. The generally accepted mechanism, known as the Heck-Breslow cycle, proceeds through several key steps involving rhodium complexes.

A proposed catalytic cycle for this transformation is as follows:

Catalyst Activation: A rhodium precursor, typically complexed with chiral diphosphine or diphosphite ligands, reacts with syngas (a mixture of CO and H₂) to form the active catalyst, a hydridorhodium carbonyl species, often formulated as [RhH(L)₂(CO)₂].

Olefin Coordination: The substrate, 4-(trifluoromethoxy)styrene, coordinates to the rhodium center, displacing a CO ligand to form a rhodium-alkene π-complex.

Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond. This is a crucial stereodetermining step. The insertion can proceed in two ways, leading to either a branched (2-aryl) or a linear (3-aryl) alkyl-rhodium intermediate. Chiral ligands are designed to favor the formation of the branched isomer, which ultimately yields this compound. rsc.orgresearchgate.net

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond, forming an acyl-rhodium intermediate.

Oxidative Addition/Reductive Elimination: The cycle concludes with the reaction of the acyl-rhodium species with H₂. This step involves oxidative addition of hydrogen followed by reductive elimination of the final aldehyde product, this compound, thereby regenerating the active rhodium-hydride catalyst, which can then enter another cycle.

In organocatalytic reactions where the aldehyde is a reactant, such as an asymmetric aldol (B89426) or Mannich reaction, the catalytic cycle involves the formation of different intermediates. nih.govmdpi.com For instance, a chiral secondary amine catalyst (like proline) would react with the propanal to form a nucleophilic enamine intermediate, which then attacks an electrophile. nih.gov Subsequent hydrolysis releases the product and regenerates the amine catalyst.

The enantioselectivity of these transformations is determined by the energy difference between the diastereomeric transition states leading to the (R)- and (S)-products. nih.gov In the context of asymmetric hydroformylation, the key stereodetermining step is the migratory insertion of the alkene into the Rh-H bond. rsc.org

Computational studies, often using Density Functional Theory (DFT), on similar catalytic systems have shown that the chiral ligands create a highly structured and sterically constrained environment around the metal center. nih.gov This chiral pocket forces the prochiral 4-(trifluoromethoxy)styrene substrate to coordinate in a preferred orientation. The non-covalent interactions (e.g., steric repulsion, van der Waals forces) between the substrate and the bulky groups on the chiral ligand destabilize one transition state relative to the other. For example, in the favored transition state, the large 4-(trifluoromethoxy)phenyl group of the substrate is oriented away from the bulky substituents on the ligand, minimizing steric clash and leading to the preferential formation of one enantiomer.

The choice of catalyst and additives is paramount in controlling the outcome of reactions involving this compound, both in its synthesis and its subsequent use.

Catalysts: In asymmetric hydroformylation, the catalyst system consists of a metal precursor (e.g., a rhodium complex) and a chiral ligand. The rhodium atom is the active center for catalysis, while the chiral ligand is responsible for inducing enantioselectivity. rsc.org For other transformations, such as the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes from related precursors, dirhodium complexes have proven effective. organic-chemistry.orgnih.gov Organocatalysts, such as cinchona alkaloids or proline derivatives, are employed in reactions like asymmetric Michael or aldol additions where the aldehyde acts as a substrate. researchgate.netfrontiersin.org These catalysts activate the reactants through the formation of iminium ions or enamines. mdpi.com

Additives/Co-catalysts: In some systems, additives can play a crucial role. For instance, in bifunctional organocatalysis, a single molecule contains both a basic site (e.g., an amine) to deprotonate a nucleophile and a hydrogen-bond donor site (e.g., a thiourea (B124793) or squaramide) to activate an electrophile. mdpi.com This dual activation within the catalyst's framework organizes the transition state and enhances both reactivity and selectivity.

The table below summarizes potential catalyst types for transformations involving the target compound or its precursors.

Catalyst TypeExample(s)Role in TransformationRelevant Reaction
Transition Metal Complex Rhodium(I) with chiral diphosphite ligandsCatalyzes the addition of H₂ and CO; chiral ligand controls enantioselectivity.Asymmetric Hydroformylation
Organocatalyst Proline, Cinchona AlkaloidsActivates the aldehyde via enamine/iminium ion formation; creates a chiral environment.Asymmetric Aldol/Mannich Reactions
Bifunctional Organocatalyst Thiourea-based catalystsSimultaneously activates both nucleophile and electrophile via non-covalent interactions.Asymmetric Michael Addition

Intermediates and Reaction Kinetics

Investigating reaction intermediates and kinetics provides deeper insight into the reaction mechanism, helping to identify the rate-determining step and optimize reaction conditions.

The direct observation of reactive intermediates is challenging due to their low concentration and short lifetimes. However, modern spectroscopic techniques, often used under in situ conditions, can provide crucial information. rsc.org

In Hydroformylation: High-pressure spectroscopic methods like NMR (HPNMR) and infrared (HPIR) spectroscopy are essential for studying the rhodium-based intermediates in the hydroformylation catalytic cycle. rsc.org These techniques can identify key species such as the initial hydridorhodium catalyst [RhH(CO)₂(L)₂], the alkene π-complex, and the subsequent alkyl- and acyl-rhodium intermediates.

In Organocatalysis: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates common in organocatalytic reactions, such as the protonated catalyst, iminium ions, or enolates. rsc.org NMR spectroscopy can also be used to observe the formation of enamine intermediates from the reaction of the aldehyde with a chiral amine catalyst. ntnu.edu.tw

Kinetic isotope effect (KIE) studies are a fundamental tool for probing reaction mechanisms, particularly for determining whether a specific C-H bond is broken or formed in the rate-determining step of a reaction. wikipedia.orgprinceton.edu A KIE is observed when replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) leads to a change in the reaction rate.

While no specific KIE studies have been reported for reactions of this compound, a hypothetical study can illustrate the principle. Consider a subsequent reaction where the aldehyde's C-H bond is broken, such as an oxidation or a transfer hydrogenation.

Experimental Setup: The reaction would be run in parallel with the standard aldehyde and its deuterated analogue, this compound-1-d₁. The rates of both reactions (kH and kD) would be measured under identical conditions.

Interpretation: The ratio of these rates (KIE = kH/kD) provides mechanistic insight.

A primary KIE (typically kH/kD > 2) would be observed if the aldehydic C-H(D) bond is broken in the rate-determining step. baranlab.org This is because the C-D bond has a lower zero-point vibrational energy and requires more energy to break.

A secondary KIE (kH/kD ≈ 0.7–1.5) occurs when the isotopically substituted bond is not broken but its environment changes during the rate-determining step, for instance, a change in hybridization of the adjacent carbon atom. wikipedia.org

A KIE value close to 1 (kH/kD ≈ 1) would suggest that the C-H bond is not involved in the rate-determining step. princeton.edu

The table below outlines the expected KIE values and their mechanistic implications for a hypothetical reaction involving the aldehydic C-H bond.

Observed KIE (kH/kD)TypeMechanistic Implication
~ 1No significant KIEC-H bond is not broken or rehybridized in the rate-determining step.
0.7 - 1.0Inverse Secondary KIEHybridization at the α-carbon changes from sp² to sp³.
1.0 - 1.5Normal Secondary KIEHybridization at the α-carbon changes from sp³ to sp².
2 - 8Primary KIEC-H bond is broken in the rate-determining step.

Rate-Determining Steps

Under Basic or Neutral Conditions:

In reactions with strong, negatively charged nucleophiles (e.g., Grignard reagents, organolithium compounds, enolates), the rate-determining step is typically the initial nucleophilic attack on the electrophilic carbonyl carbon. This step involves the formation of a new carbon-carbon bond and the creation of a tetrahedral alkoxide intermediate. The energy barrier for this step is influenced by both steric and electronic factors.

Steric Hindrance: The propanal moiety, with a methyl group at the alpha-position, presents moderate steric hindrance.

Electronic Effects: The 4-(trifluoromethoxy)phenyl group plays a significant role. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), which outweighs the electron-donating resonance effect of the oxygen atom. nih.govreddit.com This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This electronic activation would likely increase the rate of the nucleophilic addition step.

The subsequent step, the protonation of the alkoxide intermediate by a protic solvent or during an acidic workup, is generally a fast process and therefore not rate-determining.

Under Acidic Conditions:

When the reaction is catalyzed by an acid, the first step is the rapid and reversible protonation of the carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it towards attack by weaker nucleophiles (e.g., water, alcohols). In this scenario, the rate-determining step is the attack of the weaker nucleophile on the protonated carbonyl.

The general mechanism is as follows:

Fast: Protonation of the carbonyl oxygen.

Slow (Rate-Determining): Nucleophilic attack on the activated carbonyl carbon.

Fast: Deprotonation to yield the final product.

Condition Typical Nucleophile Plausible Rate-Determining Step Factors Influencing Rate
Basic/NeutralStrong (e.g., RMgX, RLi)Initial nucleophilic attack on the carbonyl carbonSteric hindrance at the carbonyl, Electrophilicity of the carbonyl carbon (increased by -OCF₃ group)
AcidicWeak (e.g., H₂O, ROH)Nucleophilic attack on the protonated carbonylConcentration of aldehyde, nucleophile, and acid catalyst; Stability of the protonated intermediate

Stereochemical Models and Chirality Transfer Mechanisms

This compound is a chiral molecule, with a stereocenter at the alpha-carbon (the carbon atom adjacent to the aldehyde group). Reactions involving the addition of a nucleophile to the carbonyl group will generate a new stereocenter, leading to the formation of diastereomers. The stereochemical outcome of such reactions is often predictable using established stereochemical models that account for the influence of the existing stereocenter on the trajectory of the incoming nucleophile.

The most relevant models for predicting the stereoselectivity of nucleophilic additions to α-chiral aldehydes are the Felkin-Anh and Cram models. These models are based on minimizing steric interactions in the transition state.

Felkin-Anh Model:

The Felkin-Anh model is widely accepted for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. The model proposes a transition state geometry where:

The largest group (L) on the α-carbon is oriented anti-periplanar to the incoming nucleophile. This minimizes steric hindrance.

The medium (M) and small (S) groups are positioned gauche to the carbonyl group.

The nucleophile attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the side of the smallest substituent. openochem.org

For this compound, the substituents on the α-chiral center are:

Large (L): 4-(trifluoromethoxy)phenyl group

Medium (M): Methyl group

Small (S): Hydrogen atom

According to the Felkin-Anh model, the nucleophile would preferentially attack the carbonyl face that is less sterically hindered, leading to the formation of one diastereomer in excess. The predicted major product would be the syn or anti diastereomer depending on the relative orientation of the newly formed hydroxyl group and the substituents on the original stereocenter.

Cram's Rule:

An earlier model, Cram's rule, also provides a framework for predicting the stereochemical outcome. In the Cram chelation control model, if a chelating group (like a hydroxyl or alkoxy group) is present at the α-position, it can coordinate with a Lewis acid, forming a rigid five-membered ring. This conformation then directs the nucleophilic attack. However, for this compound, there is no such chelating group, making the Felkin-Anh model more applicable.

Chirality Transfer:

The process by which the stereochemical information from the existing α-stereocenter dictates the configuration of the newly formed stereocenter is known as chirality transfer. In the context of nucleophilic addition to this compound, the transfer of chirality occurs through the diastereoselective transition state, as described by the Felkin-Anh model. The steric and electronic properties of the substituents on the α-carbon create a facial bias for the incoming nucleophile, resulting in the preferential formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the size difference between the substituents on the α-carbon and the size of the incoming nucleophile.

Model Key Principle Predicted Outcome for this compound
Felkin-Anh Nucleophilic attack occurs anti-periplanar to the largest group on the α-carbon, from the side of the smallest group.Preferential formation of one diastereomer due to the steric influence of the 4-(trifluoromethoxy)phenyl, methyl, and hydrogen groups.
Cram's Rule The largest group on the α-carbon eclipses the R group of the carbonyl, and the nucleophile attacks from the side of the smaller group.Similar prediction to Felkin-Anh, but the Felkin-Anh model is generally considered a more refined and accurate predictor.

It is important to reiterate that this analysis is based on established theoretical models and the known electronic properties of the trifluoromethoxy group. nih.govreddit.com Experimental studies would be necessary to definitively determine the rate-determining steps and the precise stereochemical outcomes for reactions involving this compound.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor to Chiral Fluorinated Fine Chemicals

The presence of the trifluoromethoxy group in 2-[4-(trifluoromethoxy)phenyl]propanal (B6265374) makes it an attractive starting material for the synthesis of chiral fluorinated fine chemicals. The trifluoromethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable feature in many pharmaceuticals and agrochemicals.

The aldehyde functionality of this compound is a key reactive site for introducing chirality. Asymmetric synthesis methodologies can be employed to convert the propanal moiety into a variety of chiral structures. For instance, asymmetric reduction of the aldehyde can lead to the formation of chiral alcohols, which are themselves valuable intermediates.

Below is a representative table of chiral fluorinated building blocks that could be synthesized from this compound and their potential applications.

Chiral Fluorinated Building BlockPotential Synthetic TransformationPotential Applications
(R)- or (S)-2-[4-(Trifluoromethoxy)phenyl]propan-1-olAsymmetric reduction (e.g., using a chiral catalyst)Intermediate for chiral ligands, pharmaceuticals
(R)- or (S)-2-[4-(Trifluoromethoxy)phenyl]propanoic acidOxidation of the corresponding chiral aldehyde or alcoholPrecursor for chiral amides and esters with biological activity
Chiral amino acids with a 4-(trifluoromethoxy)phenyl side chainAsymmetric Strecker or reductive amination reactionsIncorporation into peptides and peptidomimetics

Building Block for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. This compound serves as a valuable building block for the synthesis of various heterocyclic systems due to the reactivity of its aldehyde group.

One notable application is in the Paal-Knorr pyrrole (B145914) synthesis. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comwikipedia.orgresearchgate.net This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. While this compound is not a 1,4-dicarbonyl itself, it can be readily converted into one through various synthetic routes, such as an aldol (B89426) condensation followed by oxidation. The resulting pyrrole would incorporate the desirable 4-(trifluoromethoxy)phenyl moiety.

Another significant reaction is the Pictet-Spengler reaction, which is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. nih.govebrary.netwikipedia.orgclockss.org In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone. This compound can act as the aldehyde component, reacting with tryptamine (B22526) or its derivatives to yield tetrahydro-β-carbolines containing the 4-(trifluoromethoxy)phenyl substituent. These products are of interest due to the prevalence of the tetrahydro-β-carboline scaffold in alkaloids and other biologically active molecules. nsf.gov

The following table illustrates potential heterocyclic systems that can be synthesized using this compound as a starting material.

Heterocyclic SystemSynthetic ReactionPotential Biological Significance
Substituted PyrrolesPaal-Knorr SynthesisAnti-inflammatory, antimicrobial, anticancer activities
Tetrahydro-β-carbolinesPictet-Spengler ReactionAntitumor, antiviral, and CNS-related activities
QuinolinesFriedländer AnnulationAntimalarial, antibacterial, and anticancer properties
PyrimidinesBiginelli ReactionDiverse pharmacological activities including antiviral and anticancer

Role in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound is a prochiral molecule that can be stereoselectively transformed into a wide array of optically active compounds.

A primary route to optically active compounds from this aldehyde is through asymmetric nucleophilic addition to the carbonyl group. For instance, the use of chiral organometallic reagents or the application of chiral catalysts in reactions such as aldol, Henry, or cyanation reactions can lead to the formation of products with high diastereoselectivity and enantioselectivity.

Furthermore, chiral auxiliaries can be employed to control the stereochemical outcome of reactions involving this compound. By temporarily attaching a chiral auxiliary to the molecule, it is possible to direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. The auxiliary can then be removed to yield the desired optically active product.

The table below outlines some potential strategies for the synthesis of optically active compounds from this compound.

Synthetic StrategyDescriptionResulting Optically Active Compound
Catalytic Asymmetric Aldol ReactionReaction with a ketone enolate in the presence of a chiral catalyst.Chiral β-hydroxy ketones
Chiral Auxiliary-Mediated AlkylationAttachment of a chiral auxiliary, followed by diastereoselective alkylation at the α-carbon.Chiral α-substituted aldehydes or carboxylic acids
Asymmetric ReductionReduction of the aldehyde using a chiral reducing agent or catalyst.Chiral 2-[4-(trifluoromethoxy)phenyl]propan-1-ol
Enantioselective Cyanohydrin FormationAddition of cyanide in the presence of a chiral catalyst.Chiral cyanohydrins

Application in the Construction of Multifunctional Molecules

Multifunctional molecules, which possess multiple pharmacophores or functional groups within a single chemical entity, are a growing area of interest in drug discovery. These molecules can interact with multiple biological targets, potentially leading to enhanced efficacy or a broader spectrum of activity. The structure of this compound makes it a suitable scaffold for the construction of such complex molecules.

The aldehyde group provides a handle for introducing one functional moiety, while the aromatic ring can be further functionalized to incorporate a second. For example, the aldehyde could be converted into a heterocyclic ring system known to have a specific biological activity, and the phenyl ring could be modified through electrophilic aromatic substitution to introduce another pharmacophore.

Moreover, multicomponent reactions (MCRs) offer an efficient strategy for building molecular complexity from simple starting materials in a single step. This compound can serve as a key component in various MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of multifunctional compounds for biological screening. The trifluoromethoxy group in these products can confer favorable pharmacokinetic properties. ccspublishing.org.cnresearchgate.netnih.gov

The following table presents hypothetical examples of multifunctional molecules that could be synthesized from this compound.

Multifunctional Molecule TypeSynthetic ApproachPotential Therapeutic Area
Hybrid Antimalarial/Anticancer AgentSynthesis of a quinoline-based heterocycle (antimalarial) with further functionalization of the phenyl ring with an anticancer moiety.Infectious Diseases and Oncology
Dual-Target Neurological DrugIncorporation into a molecule designed to interact with two different receptors in the central nervous system.Neurology
Agrochemical with Fungicidal and Insecticidal PropertiesConstruction of a molecule containing both fungicidal and insecticidal pharmacophores.Agriculture

Theoretical and Computational Studies of 2 4 Trifluoromethoxy Phenyl Propanal

Electronic Structure and Conformation Analysis

The electronic structure and three-dimensional shape (conformation) of 2-[4-(trifluoromethoxy)phenyl]propanal (B6265374) are fundamental to its properties. Computational methods are employed to model these characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometries and energies of molecules. For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement and to calculate various molecular properties. researchgate.net These calculations solve for the electron density of the molecule to determine its ground-state properties.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Phenylpropane Skeleton (Illustrative)

ParameterBondTypical Calculated Value (Å)
Bond LengthC(ar)-C(ar)1.39
C(ar)-C(α)1.51
C(α)-C(β)1.54
C(β)=O1.21
C(ar)-O1.36
O-C(F3)1.37

Note: This table is illustrative and based on general values for similar chemical moieties. Specific values for this compound would require dedicated DFT calculations.

Conformational Landscape of the Molecule

The relative energies of these conformers are influenced by steric hindrance and electronic interactions between different parts of the molecule. For instance, the bulky trifluoromethoxy-substituted phenyl group and the propanal side chain will interact, leading to certain preferred orientations. A detailed conformational analysis would map out the potential energy surface of the molecule as a function of its dihedral angles, identifying the energy minima that correspond to stable conformers.

Charge Distribution and Frontier Molecular Orbitals (HOMO-LUMO)

The charge distribution within a molecule indicates how electrons are shared among its atoms, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's chemical reactivity and electronic properties. semanticscholar.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. semanticscholar.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org In molecules with a trifluoromethoxy group, the high electronegativity of the fluorine atoms can influence the energy levels of these orbitals. dergipark.org.tr

Table 2: Illustrative Frontier Orbital Energies for a Related Aromatic Compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are representative and based on data for analogous aromatic compounds. The actual values for this compound would need to be determined through specific calculations.

Computational Modeling of Reactivity

Computational modeling can simulate chemical reactions, providing insights into reaction mechanisms and the energetics of these processes.

Reaction Mechanism Simulations

Simulations of reaction mechanisms can map out the step-by-step pathway of a chemical transformation. For an aldehyde like this compound, a common reaction is nucleophilic addition to the carbonyl group. Computational modeling can trace the approach of a nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent steps of the reaction. These simulations help in understanding the intricate details of bond breaking and bond formation.

Transition State Energetics and Reaction Barriers

A key aspect of modeling reactivity is the identification and characterization of the transition state—the highest energy point along the reaction pathway that separates reactants from products. ucsb.edu The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.

Computational methods can calculate the geometry and energy of the transition state, providing a quantitative measure of the reaction barrier. acs.org For reactions involving this compound, such calculations would reveal how the trifluoromethoxy substituent influences the reactivity of the aldehyde group by affecting the stability of the transition state.

Table 3: Hypothetical Reaction Barriers for Nucleophilic Addition to a Substituted Aldehyde

ReactantNucleophileCalculated Activation Energy (kcal/mol)
Substituted PhenylpropanalHydride10-15
Substituted PhenylpropanalCyanide12-18

Note: This table presents hypothetical data to illustrate the concept of reaction barriers. The actual values would depend on the specific reactants and reaction conditions and would require detailed computational studies.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions involving this compound. Through methods like Density Functional Theory (DFT), it is possible to model reaction pathways and determine the likelihood of forming specific isomers.

Regioselectivity: In reactions such as electrophilic aromatic substitution, the existing substituents on the phenyl ring—the propanal group and the trifluoromethoxy group—dictate the position of attack for incoming electrophiles. The trifluoromethoxy (-OCF3) group, despite being deactivating due to its strong inductive effect, is an ortho, para-director because of the resonance donation from the oxygen's lone pairs. beilstein-journals.orgnih.gov Conversely, the 2-propanal group is generally considered a deactivating, meta-director. Since the trifluoromethoxy group is in the para position (C4), and the propanal group is at C1, computational models can predict the regioselectivity by calculating the activation energies for electrophilic attack at the C2, C3, C5, and C6 positions. The relative stability of the possible intermediates (sigma complexes) would be assessed to determine the most favorable reaction site.

Stereoselectivity: The propanal moiety contains a chiral center at the second carbon (C2). Reactions involving the aldehyde's carbonyl group, such as nucleophilic additions, can lead to the formation of a new stereocenter. Theoretical models can predict the stereoselectivity of such reactions by calculating the transition state energies for the formation of different stereoisomers (diastereomers or enantiomers). For example, by modeling the approach of a nucleophile to the two faces of the carbonyl group, the energy difference between the diastereomeric transition states can be calculated. The product distribution is expected to favor the pathway with the lower activation energy, a principle that explains the stereochemical outcome in many organic reactions. khanacademy.orgresearchgate.net The models would account for steric hindrance and electronic effects from both the chiral center and the substituted aromatic ring.

Influence of the Trifluoromethoxy Group on Aromatic System Properties

The trifluoromethoxy (-OCF3) group at the para position significantly modulates the electronic and steric properties of the phenyl ring in this compound.

The electronic character of the trifluoromethoxy group is a combination of two opposing effects: a strong inductive withdrawal and a weak resonance donation. beilstein-journals.orgresearchgate.netreddit.com

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond framework. This potent inductive effect makes the -OCF3 group a strong electron-withdrawing substituent. beilstein-journals.orgresearchgate.net

Resonance Effect (+R): The lone pairs on the oxygen atom adjacent to the aromatic ring can be delocalized into the π-system, donating electron density. beilstein-journals.orgreddit.com However, this π-donating capacity is significantly weaker than that of the methoxy (B1213986) (-OCH3) group because the fluorine atoms' inductive pull reduces the availability of the oxygen's lone pairs for donation. beilstein-journals.org

The net result is that the inductive effect dominates, making the trifluoromethoxy group a moderately electron-withdrawing and ring-deactivating moiety, often compared to halogens like chlorine. beilstein-journals.orgnih.gov This deactivation means that electrophilic aromatic substitution reactions on trifluoromethoxybenzene occur more slowly than on benzene (B151609) itself. beilstein-journals.orgnih.gov Despite its deactivating nature, the resonance donation directs incoming electrophiles to the ortho and para positions. beilstein-journals.org

Table 1: Comparison of Electronic Properties of Selected Substituents
SubstituentInductive EffectResonance EffectOverall Effect on RingHansch π Parameter (Lipophilicity)
-OCH3Weakly Withdrawing (-I)Strongly Donating (+R)Activating-0.02 beilstein-journals.orgnih.gov
-OCF3Strongly Withdrawing (-I)Weakly Donating (+R)Deactivating+1.04 beilstein-journals.orgnih.govmdpi.com
-CF3Strongly Withdrawing (-I)Withdrawing (-R)Strongly Deactivating+0.88 beilstein-journals.orgnih.govmdpi.com
-ClStrongly Withdrawing (-I)Weakly Donating (+R)Deactivating+0.71 beilstein-journals.orgnih.gov

The trifluoromethoxy group imposes notable steric bulk, which can influence reaction regioselectivity and kinetics. It is considered more sterically hindering than both a methoxy group and a trifluoromethyl group. mdpi.com This increased size can impede the approach of reagents to the positions ortho to the -OCF3 group (C3 and C5 on the phenyl ring of the target molecule).

This steric effect can be advantageous in medicinal chemistry for enhancing metabolic stability, as the bulkiness can prevent enzymatic access to the C-O bond, hindering oxidative demethylation. mdpi.com In synthetic reactions, the steric hindrance of the -OCF3 group can lead to a higher preference for substitution at the less hindered para position over the ortho positions during electrophilic aromatic substitution. Some studies have found the related trifluoromethyl group to be a much larger substituent than often assumed, a finding that underscores the importance of considering the steric impact of such fluorinated groups in reaction design. documentsdelivered.com

Solvent Effects on Reactivity and Conformation

The choice of solvent can profoundly affect the reactivity and conformational preferences of this compound through various intermolecular interactions.

Reactivity: Solvent polarity plays a critical role in determining reaction mechanisms and rates.

In nucleophilic substitution reactions, polar solvents can stabilize charged intermediates and transition states, potentially favoring an SN1-type mechanism over an SN2 mechanism. nyu.edu

For reactions involving the aldehyde functional group, the solvent can influence the electrophilicity of the carbonyl carbon. Protic solvents (e.g., alcohols) can form hydrogen bonds with the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity toward nucleophiles. frontiersin.org

Conformation: The molecule's three-dimensional shape is not rigid and can be influenced by the surrounding solvent environment. The key conformational variables include the rotation around the C(aryl)–C(propanal) bond and the C(aryl)–O(methoxy) bond.

Different solvents can stabilize different conformers. For instance, a polar solvent might favor a conformer with a larger dipole moment, whereas a nonpolar solvent might favor a more compact, less polar conformation. rsc.org

Computational simulations using explicit or implicit solvent models are employed to explore the conformational landscape of a molecule in various media. rsc.org These studies can reveal the most stable conformations and the energy barriers between them. A change in the preferred conformation can, in turn, affect the molecule's reactivity by altering the accessibility of the reactive sites. rsc.orgrsc.org

Advanced Analytical Techniques in Synthetic Studies Excluding Basic Compound Identification

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is a primary method for separating and quantifying enantiomers. nih.govuma.esgcms.czresearchgate.net The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte. For 2-[4-(trifluoromethoxy)phenyl]propanal (B6265374), both techniques can be applicable, potentially after derivatization to improve separation and detection.

In chiral HPLC, the separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.govresearchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol, is optimized to achieve the best resolution. researchgate.netresearchgate.net

Alternatively, chiral GC is also a powerful technique for enantiomeric excess determination, particularly for volatile compounds. The use of capillary columns coated with chiral selectors, often derivatized cyclodextrins, allows for the separation of enantiomers. gcms.cz

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern detectors, such as UV-Vis, fluorescence, or circular dichroism detectors, can be coupled with HPLC to enhance sensitivity and selectivity. uma.es

Below is an illustrative table of potential chiral chromatography conditions for the analysis of this compound, based on common practices for similar 2-arylpropanal compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Column Chiral Stationary Phase (e.g., polysaccharide-based)Capillary column with chiral selector (e.g., derivatized cyclodextrin)
Mobile Phase / Carrier Gas n-Hexane / 2-Propanol mixtureHelium or Hydrogen
Detector UV-Vis or Circular DichroismFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Temperature AmbientTemperature-programmed
Flow Rate 0.5 - 1.5 mL/min1 - 2 mL/min

In Situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR, UV-Vis)

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sample isolation. acs.org This provides valuable information on reaction kinetics, the formation of intermediates, and the consumption of reactants.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in situ reaction monitoring. acs.orgmagritek.com By acquiring NMR spectra at regular intervals, the concentration of reactants, intermediates, and products can be tracked over time. acs.org For the synthesis of this compound, ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of the propanal protons. Furthermore, ¹⁹F NMR can be employed to specifically track the trifluoromethoxy group.

Infrared (IR) spectroscopy , particularly Fourier-transform infrared (FT-IR) spectroscopy, is another valuable technique for in situ monitoring. researchgate.netyoutube.comnih.gov The carbonyl stretch of the aldehyde group in this compound has a characteristic absorption band, allowing for its concentration to be monitored throughout the reaction. acs.orgacs.org Attenuated Total Reflectance (ATR) probes can be inserted directly into the reaction vessel for continuous data acquisition.

UV-Vis spectroscopy can also be utilized for reaction monitoring, especially if the reactants or products have distinct chromophores. The aromatic ring in this compound absorbs in the UV region, and changes in the electronic environment during the reaction can lead to shifts in the absorption spectrum.

Technique Parameter Monitored Expected Observations
In Situ NMR Chemical shifts and integrals of specific protons (e.g., aldehyde proton) and fluorine atoms.Decrease in reactant signals, increase in product signals. Potential observation of intermediate species.
In Situ FT-IR Vibrational frequency of the carbonyl (C=O) group.Appearance and increase in the intensity of the aldehyde carbonyl stretching band.
In Situ UV-Vis Absorbance at a specific wavelength corresponding to a reactant or product.Changes in the UV-Vis spectrum indicating the formation or consumption of conjugated systems.

Mass Spectrometry for Reaction Monitoring (excluding basic identification)

Mass spectrometry (MS) has emerged as a highly sensitive and selective technique for online reaction monitoring. acs.orgchromatographyonline.com By coupling a mass spectrometer to the reaction vessel, real-time information about the molecular weight of species in the reaction mixture can be obtained. This is particularly useful for identifying reaction intermediates and byproducts that may not be observable by other spectroscopic methods.

Techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used to ionize the molecules directly from the reaction mixture. acs.org By monitoring the intensity of the ion corresponding to the mass-to-charge ratio (m/z) of this compound, the progress of the reaction can be followed. Tandem mass spectrometry (MS/MS) can further be used to confirm the identity of the product and intermediates by analyzing their fragmentation patterns. researchgate.netresearchgate.net

Ionization Technique Ions to Monitor (m/z) Information Gained
Electrospray Ionization (ESI)[M+H]⁺ or [M+Na]⁺ of reactants, intermediates, and product.Real-time concentration profiles of key reaction species.
Atmospheric Pressure Chemical Ionization (APCI)[M+H]⁺ of reactants, intermediates, and product.Monitoring of less polar compounds and detection of transient intermediates.

X-ray Crystallography for Absolute Configuration Determination in Derivatives

While X-ray crystallography is a powerful tool for determining the three-dimensional structure of molecules, its application in determining the absolute configuration of light-atom molecules like this compound can be challenging. nih.govchem-soc.sied.ac.uk However, by converting the chiral aldehyde into a crystalline derivative containing a heavy atom or a known chiral auxiliary, the absolute configuration can be unambiguously determined. nih.govresearchgate.net

The process involves reacting this compound with a suitable derivatizing agent to form a stable, crystalline solid. This derivative is then subjected to single-crystal X-ray diffraction analysis. The presence of the heavy atom enhances the anomalous scattering effects, which are necessary for determining the absolute configuration. nih.govchem-soc.si The Flack parameter, a value calculated from the diffraction data, is a key indicator of the correct absolute structure. chem-soc.siresearchgate.net A value close to zero for a given enantiomer confirms its absolute configuration. chem-soc.si

Step Description Purpose
1. Derivatization Reaction of this compound with a chiral auxiliary or a heavy-atom containing reagent.To produce a suitable crystalline solid and introduce a reference for absolute configuration determination.
2. Crystallization Growing single crystals of the derivative suitable for X-ray diffraction.To obtain a well-ordered crystal lattice for diffraction analysis.
3. X-ray Diffraction Collecting diffraction data from the single crystal.To determine the electron density map and the three-dimensional structure.
4. Structure Refinement Refining the crystal structure and calculating the Flack parameter.To confirm the correct absolute configuration of the derivative, and by extension, the original aldehyde. chem-soc.siresearchgate.net

Future Research Directions and Potential Applications in Chemical Research

Development of Novel Asymmetric Catalytic Systems for its Synthesis

The presence of a stereocenter alpha to the aldehyde group means that the development of enantioselective synthetic routes is a primary research goal. Future work will likely focus on creating highly efficient asymmetric catalytic systems to access specific enantiomers of the compound, which is crucial for applications where chirality dictates function.

Key research areas include:

Organocatalysis : Chiral organocatalysts, such as imidazolidinones or proline derivatives, have been successful in the α-functionalization of aldehydes. nih.gov Research could explore new catalysts designed for the asymmetric α-arylation or related reactions to construct the chiral propanal backbone. The development of chiral aldehyde catalysts themselves is a rapidly advancing field, which could provide new pathways for synthesis. nih.gov

Transition Metal Catalysis : Enantioselective C-H activation or cross-coupling reactions catalyzed by chiral transition metal complexes (e.g., palladium, rhodium, copper) represent another promising frontier. These methods could enable the direct and stereocontrolled introduction of the aryl group.

Biocatalysis : The use of enzymes, such as aldolases or engineered reductases, could provide highly stereoselective and environmentally benign routes to the chiral aldehyde or its precursors. nih.gov Chemoenzymatic platforms that combine the strengths of chemical and biological catalysis offer a powerful strategy for synthesizing complex chiral molecules. acs.org

Catalyst TypePotential ReactionAdvantages
Chiral ImidazolidinonesAsymmetric α-ArylationMetal-free, high enantioselectivity for aldehydes. nih.gov
Chiral Pd-ComplexesAtroposelective C-H ArylationHigh atom economy, direct functionalization. nih.gov
Engineered AldolasesAsymmetric Aldol (B89426) CondensationHigh stereoselectivity, green reaction conditions (aqueous media). nih.gov
Carbonyl ReductasesAsymmetric Reduction of a Propiophenone PrecursorAccess to chiral alcohol precursors with high enantiomeric excess. nih.gov

Exploration of New Transformations for Diversification

The aldehyde functional group is a cornerstone of organic synthesis, acting as a gateway to numerous other molecular architectures. Future research will undoubtedly explore novel transformations to diversify the 2-[4-(Trifluoromethoxy)phenyl]propanal (B6265374) scaffold, creating libraries of related compounds for various screening purposes.

Potential transformations to be investigated:

C-C Bond Forming Reactions : Its use in aldol, Wittig, Henry, and Grignard reactions to extend the carbon skeleton.

C-N Bond Forming Reactions : Reductive amination is a key reaction to produce a wide range of chiral amines, which are prevalent in bioactive molecules. nih.gov

Multicomponent Reactions : Employing the aldehyde in Passerini, Ugi, or Mannich reactions to rapidly build molecular complexity from three or more starting materials.

Photoredox Catalysis : Using visible light photoredox catalysis to engage the aldehyde or its derivatives in novel radical-based transformations, a rapidly growing field in synthesis. nih.govchemrxiv.org

Green Chemistry Approaches to Synthesis and Derivatization

Aligning chemical production with the principles of green chemistry is a critical objective for modern synthesis. pharmacyjournal.orgresearchgate.net Future research on this compound will benefit from the application of sustainable practices to minimize environmental impact.

Key green chemistry strategies include:

Solvent Selection : Moving away from hazardous organic solvents like DMF and exploring greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govpharmacyjournal.orgrsc.org

Catalysis : Prioritizing catalytic methods (organo-, bio-, and metal-catalysis) over stoichiometric reagents to improve atom economy and reduce waste.

Energy Efficiency : Investigating energy-efficient techniques such as microwave-assisted synthesis or flow chemistry, which can reduce reaction times and energy consumption. nih.gov

Renewable Feedstocks : Exploring synthetic routes that utilize starting materials derived from renewable resources. rsc.org

Green Chemistry PrincipleApplication to Synthesis/DerivatizationBenefit
Atom Economy Use of catalytic addition reactions instead of stoichiometric protecting group chemistry.Maximizes incorporation of starting materials into the final product, reducing waste.
Safer Solvents Performing reactions in water or bio-based solvents.Reduces environmental pollution and health hazards associated with volatile organic compounds (VOCs). pharmacyjournal.org
Energy Efficiency Employing microwave-assisted protocols for reactions like cross-coupling.Drastically reduces reaction times from hours to minutes, lowering energy consumption. nih.gov
Catalysis Developing recyclable organocatalysts or immobilized metal catalysts.Reduces waste from spent reagents and allows for catalyst reuse, improving process efficiency.

Design of Analogs with Tuned Reactivity

Systematic modification of the this compound structure can provide valuable insights into structure-reactivity relationships. Designing and synthesizing analogs with fine-tuned electronic and steric properties is a key direction for developing specialized chemical tools and building blocks.

Areas for analog design include:

Aromatic Ring Substitution : Replacing the trifluoromethoxy group with other fluorine-containing moieties (e.g., -CF3, -SF5) or other electron-withdrawing/donating groups to modulate the electronic character of the aryl ring.

Alkyl Chain Modification : Altering the group at the α-position (replacing the methyl group with ethyl, isopropyl, etc.) to probe steric effects in subsequent reactions.

Bioisosteric Replacement : Replacing the phenyl ring with heterocyclic systems to create analogs with potentially different chemical properties and biological activities.

Predictive Modeling for Reaction Optimization

The integration of machine learning (ML) and data-driven approaches is transforming chemical synthesis. nih.gov Predictive modeling can accelerate the optimization of reactions involving this compound, saving time and resources.

Future applications in this area involve:

Reaction Outcome Prediction : Training ML models on datasets of similar aldehyde reactions to predict the major product and yield under various conditions. arocjournal.com

Condition Optimization : Utilizing Bayesian optimization and other algorithms to intelligently explore the reaction space (e.g., catalysts, solvents, temperatures, concentrations) and identify optimal conditions with a minimal number of experiments. youtube.comucla.edu This approach moves beyond traditional one-variable-at-a-time optimization to a more holistic and efficient process.

Mechanism Interrogation : Using computational tools and predictive models to gain deeper insights into the reaction mechanisms, which can guide the rational design of better catalysts and reaction protocols.

Integration into Automated Synthesis Platforms

Automated synthesis platforms are becoming increasingly vital for accelerating discovery chemistry. The robust nature of aldehyde chemistry makes this compound an ideal candidate for integration into these systems.

Potential integrations include:

Library Synthesis : Using automated synthesizers to perform a wide range of reactions, such as reductive aminations or amide couplings, in a parallel or serial fashion to rapidly generate libraries of derivatives for screening. chemrxiv.org

Reagent Cartridges : Many automated platforms utilize pre-packaged reagent cartridges for common transformations. As a versatile aldehyde, this compound could be used as a key building block with cartridges designed for N-heterocycle formation, acylation, or Suzuki coupling after conversion to a halide.

Closed-Loop Optimization : Combining automated synthesis with real-time reaction analysis and machine learning algorithms to create "self-optimizing" systems that can autonomously discover the best conditions for a desired transformation.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) to prevent side reactions.
  • Purify intermediates using column chromatography with hexane/ethyl acetate gradients.

How can researchers optimize the yield of this compound under varying catalytic conditions?

Advanced
Systematic optimization involves:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) for Friedel-Crafts reactions to enhance regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) may improve electrophilic substitution efficiency compared to non-polar solvents.
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition of the aldehyde group.

Data-Driven Example :
A study on analogous trifluoromethoxy-substituted ketones achieved 85% yield using FeCl₃ at −10°C in dichloromethane, suggesting similar conditions could apply to propanal derivatives .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and trifluoromethoxy aromatic signals (δ 7.2–7.8 ppm). Coupling patterns distinguish para-substitution .
  • FT-IR : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • X-ray Crystallography : Resolve molecular conformation and confirm substituent positions, as demonstrated for structurally related trifluoromethoxy-phenyl acids .

Advanced Tip : Use ¹⁹F NMR to assess electronic effects of the trifluoromethoxy group on aromatic ring electron density .

How can researchers resolve discrepancies in reported biological activities of trifluoromethoxy-substituted compounds?

Q. Advanced

  • Mechanistic Studies : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or receptors).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethoxy with methoxy or chloro groups) to isolate electronic vs. steric contributions .
  • Meta-Analysis : Cross-reference published datasets to identify trends in cytotoxicity or metabolic stability linked to trifluoromethoxy groups .

Case Study : A comparative study of trifluoromethoxy vs. methoxy analogs revealed enhanced lipophilicity (logP increase by ~1.5 units) and improved blood-brain barrier penetration in the former .

What are the challenges in analyzing reaction intermediates during the synthesis of this compound?

Q. Advanced

  • Intermediate Instability : Aldehyde intermediates may oxidize or polymerize. Use stabilizers like hydroquinone or conduct reactions under inert atmospheres.
  • Detection Limits : Low-concentration intermediates require high-sensitivity methods such as UPLC-MS with electrospray ionization (ESI).
  • Stereochemical Complications : Chiral centers in propanal precursors may necessitate chiral HPLC or circular dichroism (CD) for enantiomeric resolution .

Methodological Solution : Real-time monitoring via in-situ FT-IR or Raman spectroscopy can track intermediate formation and degradation .

How does the trifluoromethoxy group influence the electronic properties of this compound?

Basic
The trifluoromethoxy group is strongly electron-withdrawing due to its inductive (-I) effect, which:

  • Reduces electron density on the aromatic ring, directing electrophilic substitution to meta positions.
  • Stabilizes the aldehyde group via resonance, increasing its electrophilicity in nucleophilic addition reactions .

Advanced Analysis :
Density functional theory (DFT) calculations on analogous compounds show a 0.3 eV decrease in HOMO energy compared to methoxy-substituted analogs, corroborating enhanced electrophilicity .

What safety precautions are critical when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Store under nitrogen at −20°C to prevent oxidation .

Q. Advanced Hazard Mitigation :

  • Conduct thermal stability tests (DSC/TGA) to assess decomposition risks during scale-up.
  • Implement spill containment protocols for toxic aldehyde vapors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.